molecular formula C21H28N4O5 B1684442 Aderbasib CAS No. 791828-58-5

Aderbasib

カタログ番号: B1684442
CAS番号: 791828-58-5
分子量: 416.5 g/mol
InChIキー: DJXMSZSZEIKLQZ-IRXDYDNUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

アデルバシブの合成にはいくつかの重要なステップが含まれます。 この化合物はヒドロキサム酸系阻害剤であり、その調製は通常、ヒドロキサム酸部分の形成とピペラジンおよびフェニル基の組み込みを含みます . 合成経路には以下のステップが含まれます。

化学反応の分析

アデルバシブは、以下を含む様々な化学反応を起こします。

これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます . これらの反応から生成される主な生成物には、酸化および還元誘導体、ならびに様々な官能基を持つ置換生成物が含まれます .

科学研究への応用

アデルバシブは、以下を含む幅広い科学研究への応用があります。

生物活性

Aderbasib (INCB7839) is an investigational small molecule inhibitor targeting the ADAM (A Disintegrin and Metalloproteinase) family of sheddases, particularly ADAM10 and ADAM17. These enzymes are implicated in the proteolytic shedding of various membrane proteins, including receptors involved in cancer progression. By inhibiting these sheddases, this compound aims to reduce tumor cell proliferation and enhance the efficacy of existing cancer therapies.

This compound functions by repressing the activity of ADAM10 and ADAM17, which are responsible for the ectodomain shedding of several growth factor receptors and other proteins that promote tumor growth and metastasis. The inhibition of these enzymes can lead to:

  • Increased levels of membrane-bound receptors : This may enhance receptor-mediated signaling pathways that inhibit tumor growth.
  • Decreased levels of soluble ligands : Reducing soluble forms of cytokines and growth factors that can promote immune evasion and tumor progression.

Table 1: Key Targets and Effects of this compound

Target Effect of Inhibition Implications for Cancer Therapy
ADAM10Reduces shedding of HER2 and other receptorsPotentially increases sensitivity to HER2-targeted therapies like trastuzumab
ADAM17Decreases soluble ligands involved in immune escapeEnhances anti-tumor immune responses

Phase I/II Trials

This compound was evaluated in combination with trastuzumab for patients with HER2-positive metastatic breast cancer. Initial results indicated a promising increase in response rates; however, subsequent phases revealed limitations in overall survival benefits:

  • Initial Findings : Showed enhanced response rates when combined with trastuzumab, suggesting a potential synergistic effect.
  • Trial Outcome : Despite early promise, the trial was eventually discontinued due to failure to demonstrate significant long-term benefits compared to standard therapies .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • HER2-Positive Breast Cancer : In a cohort study involving patients receiving this compound with trastuzumab, some patients exhibited partial responses, but these were not sustained over time.
  • Mechanistic Studies : Research demonstrated that this compound effectively blocks HER2 shedding, thereby maintaining higher levels of the receptor on tumor cells, which could enhance trastuzumab efficacy .

Table 2: Summary of Clinical Findings

Study Type Patient Population Key Findings Outcome
Phase I/II TrialHER2-positive breast cancerIncreased response rates with combination therapyDiscontinued due to lack of overall survival benefit
Mechanistic StudyIn vitro studies on cancer cell linesInhibition of HER2 shedding observedSupports rationale for clinical use

Future Directions

Despite its discontinuation in clinical trials, the research surrounding this compound provides valuable insights into the role of sheddases in cancer biology. Future studies may focus on:

  • Combination Therapies : Exploring this compound's potential in combination with newer immunotherapies or targeted agents.
  • Biomarker Identification : Identifying patient populations that may benefit from sheddase inhibition based on genetic or molecular profiles.
  • Alternative Indications : Investigating this compound's efficacy in other malignancies where ADAM10 and ADAM17 play critical roles.

特性

IUPAC Name

methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5/c1-30-20(28)25-14-21(7-8-21)13-16(18(26)22-29)17(25)19(27)24-11-9-23(10-12-24)15-5-3-2-4-6-15/h2-6,16-17,29H,7-14H2,1H3,(H,22,26)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXMSZSZEIKLQZ-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC2(CC2)CC(C1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CC2(CC2)C[C@@H]([C@H]1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701000327
Record name Aderbasib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701000327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

INCB7839 is a novel, orally available ADAM metalloprotease inhibitor that is designed to block activation of the epidermal growth factor (EGFR) pathways. Currently approved therapies that target the EGFR pathways have shown promising efficacy in metastatic disease, validating these pathways as targets; however, efficacy may be limited due to the fact that these drugs inhibit only one or two of the four HER receptor pathways. In contrast, the sheddase inhibitor, INCB7839, has the potential to inhibit activation through all four of the HER receptors, resulting in more complete inhibition of these pathways.
Record name INCB7839
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05033
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

791828-58-5
Record name Methyl (6S,7S)-7-[(hydroxyamino)carbonyl]-6-[(4-phenyl-1-piperazinyl)carbonyl]-5-azaspiro[2.5]octane-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791828-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aderbasib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791828585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aderbasib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701000327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADERBASIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9YL6NEJ3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aderbasib
Reactant of Route 2
Reactant of Route 2
Aderbasib
Reactant of Route 3
Reactant of Route 3
Aderbasib
Reactant of Route 4
Aderbasib
Reactant of Route 5
Aderbasib
Reactant of Route 6
Reactant of Route 6
Aderbasib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。